3-Ethylthiophene
CAS No.: 1795-01-3
Cat. No.: VC21238941
Molecular Formula: C6H8S
Molecular Weight: 112.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1795-01-3 |
|---|---|
| Molecular Formula | C6H8S |
| Molecular Weight | 112.19 g/mol |
| IUPAC Name | 3-ethylthiophene |
| Standard InChI | InChI=1S/C6H8S/c1-2-6-3-4-7-5-6/h3-5H,2H2,1H3 |
| Standard InChI Key | SLDBAXYJAIRQMX-UHFFFAOYSA-N |
| SMILES | CCC1=CSC=C1 |
| Canonical SMILES | CCC1=CSC=C1 |
| Boiling Point | 136.0 °C |
| Melting Point | -89.1 °C -89.1°C |
Introduction
Physical and Chemical Properties
Physical Characteristics
3-Ethylthiophene is typically observed as a colorless to light yellow liquid under standard conditions. Its physical properties are summarized below:
These properties highlight the compound's low melting point, moderate boiling point, and high refractive index, which are indicative of its aromatic nature.
Chemical Properties
The chemical behavior of 3-Ethylthiophene is influenced by the presence of the sulfur atom in the ring structure and the ethyl substituent:
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Aromatic Stability: The conjugated π-electron system imparts significant stability to the thiophene ring.
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Hydrophobicity: The ethyl group increases the compound's hydrophobic character.
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LogP Value: Estimated at , reflecting moderate lipophilicity .
Synthesis Methods
Laboratory Synthesis
Several synthetic routes have been developed for producing thiophene derivatives like 3-Ethylthiophene:
Direct Substitution Reactions
One common method involves substituting an ethyl group onto a thiophene ring using alkylation techniques with reagents such as ethyl halides under acidic or basic conditions .
Paal-Knorr Synthesis
The Paal-Knorr method synthesizes thiophenes by condensing dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10). This technique can be adapted for introducing specific substituents at desired positions on the ring.
Fiesselmann Condensation
This approach uses thioglycolic acid derivatives in combination with acetylenic esters under basic conditions to produce substituted thiophenes.
Industrial Production
Industrial-scale synthesis often employs optimized versions of these methods to maximize yield and purity while minimizing costs. Reaction conditions are tailored based on the availability of starting materials and desired specifications.
Applications of 3-Ethylthiophene
Organic Electronics
One of the most prominent applications of 3-Ethylthiophene is in organic electronics:
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Semiconductors: It serves as a precursor for conductive polymers used in organic light-emitting diodes (OLEDs) and solar cells .
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Sensors: Its electronic properties are exploited in developing advanced sensing materials.
Flavor and Fragrance Industry
The aromatic characteristics of 3-Ethylthiophene make it valuable in formulating flavors and fragrances for food products and perfumes .
Chemical Synthesis
As a building block in organic synthesis, it enables the creation of complex molecules for pharmaceuticals, agrochemicals, and fine chemicals .
Material Science
Research into conductive polymers has identified thiophenes like 3-Ethylthiophene as key components in developing lightweight batteries and advanced materials .
Environmental Applications
Studies suggest potential uses in environmental remediation processes, particularly in breaking down pollutants in soil and water systems .
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